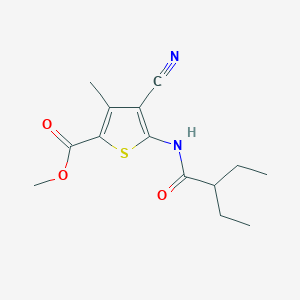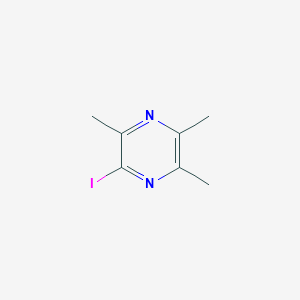
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 2-position and a cyclopropylsulfonylamino group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate typically involves the reaction of 4-aminopyridine-2-carboxylic acid with cyclopropylsulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
- Methyl 4-(methylsulfonylamino)pyridine-2-carboxylate
- Methyl 4-(ethylsulfonylamino)pyridine-2-carboxylate
- Methyl 4-(propylsulfonylamino)pyridine-2-carboxylate
Uniqueness
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance to the molecule. This can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C10H12N2O4S |
|---|---|
分子量 |
256.28 g/mol |
IUPAC名 |
methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)9-6-7(4-5-11-9)12-17(14,15)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChIキー |
FFDVGZXFDYYANQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CC(=C1)NS(=O)(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
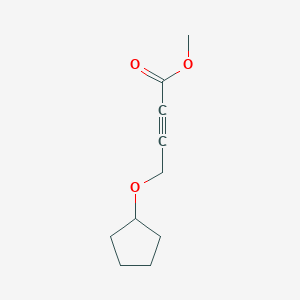
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)



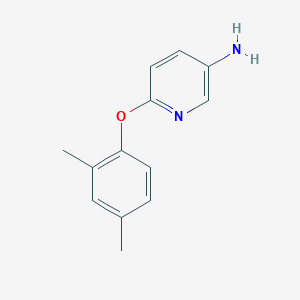
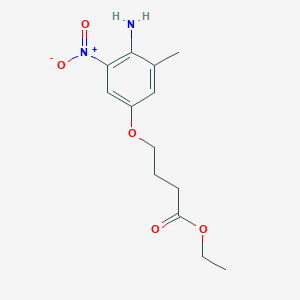


![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
